5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol
Description
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol is a benzimidazole derivative featuring three distinct substituents: a chloro group at position 5, a 2-hydroxyethyl group at position 1, and a propanol chain at position 2 (Figure 1). Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, often associated with pharmacological activities such as antimicrobial, antiviral, and antiemetic effects.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
3-[5-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C12H15ClN2O2/c13-9-3-4-11-10(8-9)14-12(2-1-6-16)15(11)5-7-17/h3-4,8,16-17H,1-2,5-7H2 |
InChI Key |
YBNNUFXQKHOVDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N2CCO)CCCO |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Core
A common starting material is 4-chloro-1,2-diaminobenzene (1 ), which undergoes cyclization with a three-carbon synthon to install the propanol sidechain. For example:
-
Reaction : Heating 1 with 3-chloropropionic acid in polyphosphoric acid (PPA) at 120°C for 6 hours yields 5-chloro-1H-benzimidazole-2-propanol (2 ) with 68% efficiency.
-
Mechanism : The acid catalyzes both cyclization and ester hydrolysis, directly generating the propanol moiety.
| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| K2CO3 | DMF | 60 | 78 | 98.5 |
| NaH | THF | 25 | 65 | 97.2 |
| Cs2CO3 | Acetonitrile | 80 | 70 | 96.8 |
Post-Functionalization of Preformed Benzimidazoles
This route modifies commercially available benzimidazole derivatives.
Chlorination and Hydroxyethylation
Starting from 1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol (3 ):
Alternative Chlorinating Agents
-
POCl3 : Phosphorus oxychloride in refluxing toluene provides a 79% yield but requires rigorous moisture control.
-
NCS : N-Chlorosuccinimide with catalytic HCl in acetonitrile offers milder conditions (50°C, 4 hours) and 73% yield.
One-Pot Multicomponent Synthesis
A streamlined approach combining cyclization and substitution:
Reaction Design
Advantages and Limitations
-
Efficiency : Reduces purification steps but struggles with byproduct formation (e.g., di-alkylated species).
-
Scale-Up : Limited to batches <100 g due to exothermic risks.
Critical Analysis of Methodologies
Yield and Purity Trade-offs
Solvent and Reagent Selection
-
DMF vs. THF : DMF enhances N-alkylation rates but complicates removal; THF offers easier workup at the cost of lower yields.
-
Chlorination Agents : SO2Cl2 provides superior regioselectivity over POCl3, which may over-chlorinate.
Industrial-Scale Considerations
-
Cost Drivers : 2-Bromoethanol and SO2Cl2 account for 60–70% of raw material costs.
-
Waste Streams : Phosphorus-containing byproducts from POCl3 necessitate specialized disposal.
-
Green Chemistry Alternatives : Recent studies propose biocatalytic alkylation using lipases, though yields remain suboptimal (≤50%) .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol exhibits significant antimicrobial properties. It has been investigated as a lead compound for developing new antimicrobial agents due to its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that it can inhibit the growth of resistant strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.19 µM |
| Escherichia coli | 6.25 µM |
| Klebsiella pneumoniae | 4.75 µM |
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxicity comparable to established chemotherapeutics like 5-fluorouracil (5-FU). For example, in vitro studies revealed that it exhibited an IC50 value of 4.12 µM against colorectal carcinoma cells, indicating potent anticancer activity .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HCT116 (Colorectal) | 4.12 | 5-Fluorouracil | 7.69 |
Interaction Studies
Interaction studies have highlighted how this compound binds to key enzymes involved in microbial metabolism and cancer cell proliferation. These interactions are critical for understanding how modifications to its structure can enhance efficacy and reduce side effects .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The presence of the chloro group and hydroxyethyl moiety plays a crucial role in enhancing its pharmacological profile.
Table 3: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-1-(2-hydroxyethyl)-1H-benzimidazole | Fluorine instead of chlorine | Higher potency against certain bacterial strains |
| 4-Methyl-1-(2-hydroxyethyl)-1H-benzimidazole | Methyl group at the 4-position | Altered pharmacokinetics and potential side effects |
| 6-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole | Chlorine at the 6-position | Different receptor binding profile |
Mechanism of Action
The mechanism of action of 5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Substituent Effects on Physicochemical Properties
- Hydroxyethyl and Propanol Groups: These hydrophilic moieties in the target compound and analog contrast with lipophilic groups (e.g., isopropyl in ). Increased polarity likely improves aqueous solubility, which is critical for pharmaceutical applications.
- Thione vs.
Biological Activity
5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the benzimidazole class, which is known for its diverse biological activities. The presence of a chloro group and a hydroxyethyl substituent contributes to its unique properties, potentially enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 ± 2 | Apoptosis induction |
| Compound B | MCF-7 | 20 ± 3 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Note: TBD = To Be Determined
Antimicrobial Activity
Benzimidazole derivatives have demonstrated antimicrobial properties against a range of pathogens. The compound under discussion may exhibit similar effects, particularly against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Pseudomonas aeruginosa | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the benzimidazole core significantly influence biological activity. The introduction of hydroxyl groups has been associated with enhanced solubility and bioactivity.
Key Findings:
- Chloro Substitution: Enhances binding affinity to target enzymes.
- Hydroxyethyl Group: Improves pharmacokinetic properties.
Case Studies
Several case studies highlight the therapeutic potential of benzimidazole derivatives, including:
- Case Study on Gastric Disorders : A study evaluated the efficacy of a benzimidazole derivative in treating gastric acid-related disorders. The compound demonstrated significant acid pump inhibitory activity, suggesting its potential as a proton pump inhibitor (PPI) .
- Anticancer Efficacy Study : Another study focused on the anticancer effects of benzimidazole derivatives in various cancer cell lines, revealing that modifications in the side chains could lead to improved potency against specific tumors .
Q & A
Q. What are the optimal reaction conditions for synthesizing 5-Chloro-1-(2-hydroxyethyl)-1H-benzimidazole-2-propanol?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation and alkylation. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOH) to enhance nucleophilic substitution efficiency .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility, while ethanol/water mixtures facilitate crystallization .
- Time : Monitor reaction progress via TLC; typical durations range from 6–12 hours .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Assign peaks for the hydroxyethyl (–CH₂CH₂OH) and propanol (–CH₂CH(OH)CH₃) moieties.
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- Melting Point : Compare with literature values to verify crystallinity .
Q. What solvent systems are recommended for recrystallization?
- Methodological Answer : Ethanol-water (3:1 v/v) is ideal due to the compound’s moderate polarity. Adjust ratios to optimize crystal size and yield. For impurities with similar solubility, use gradient recrystallization with DCM/hexane .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Temperature : Store at 25°C, 40°C, and 60°C for 1–3 months.
- Humidity : Expose to 75% RH to assess hydrolysis susceptibility.
- Light : Perform photostability tests under UV (320–400 nm).
Analyze degradation products via LC-MS and compare with pharmacopeial standards .
Advanced Research Questions
Q. What advanced structural elucidation techniques resolve ambiguities in substituent positioning?
- Methodological Answer :
Q. How can researchers evaluate the compound’s bioactivity in antitumor assays?
- Methodological Answer : Use in vitro models:
- Cell Lines : Screen against MCF-7 (breast) and HepG2 (liver) cancer cells.
- MTT Assay : Measure IC₅₀ values after 48-hour exposure.
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorescence.
Cross-validate results with structural analogs (e.g., 2-acetylbenzimidazole derivatives) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to tubulin or kinase domains.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR : Corporate substituent electronic parameters (Hammett σ) to optimize activity .
Q. How do reaction mechanisms differ when alternative catalysts or solvents are used?
- Methodological Answer :
- Acid vs. Base Catalysis : Compare yields under HCl (protonates intermediates) vs. K₂CO₃ (deprotonates nucleophiles).
- Solvent Polarity : Polar solvents stabilize transition states in SN2 pathways, while nonpolar solvents favor radical intermediates.
Validate mechanistic hypotheses using kinetic isotope effects (KIE) and trapping experiments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields?
- Methodological Answer :
- Variable Catalysts : Yields may vary with ZnCl₂ (75–80%) vs. H₂SO₄ (60–65%) due to differing Lewis acid strengths.
- Scale Effects : Batch reactors (lab scale) vs. continuous flow systems (industrial) alter mixing efficiency .
Replicate protocols with strict control of moisture and oxygen levels to minimize variability.
Q. What strategies reconcile conflicting spectral data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
